molecular formula C12H13N3O4S B12628322 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid CAS No. 920512-06-7

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid

Cat. No.: B12628322
CAS No.: 920512-06-7
M. Wt: 295.32 g/mol
InChI Key: QIQRZGCZVJQQJK-UHFFFAOYSA-N
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Description

Historical Context of Aromatic Sulfonic Acid Derivatives

Aromatic sulfonic acids have been integral to industrial and pharmaceutical chemistry since the 19th century, primarily due to their strong acidity and water solubility. The parent sulfonic acid structure, characterized by a sulfonyl hydroxide group (-S(=O)~2~OH) bonded to an aromatic ring, was first synthesized via sulfonation reactions using sulfur trioxide or concentrated sulfuric acid. Early methods, such as the electrophilic substitution of arenes with sulfur trioxide, enabled large-scale production of alkylbenzenesulfonic acids for surfactant applications.

Recent advances have shifted toward mechanochemical synthesis to improve efficiency and sustainability. For example, ball milling of arenes with sodium bisulfate (NaHSO~4~·H~2~O) and phosphorus pentoxide (P~2~O~5~) generates aromatic sulfonic acids through in situ formation of sulfuric acid. This method avoids toxic solvents and reduces energy consumption compared to traditional approaches. Such innovations highlight the ongoing evolution of sulfonic acid chemistry, paving the way for complex derivatives like 6-{[(4-amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid.

Structural Significance of Pyridine-Sulfonic Acid Hybrid Systems

Pyridine-sulfonic acid hybrids merge the electron-deficient pyridine ring with the strongly acidic sulfonic acid group, creating unique physicochemical properties. Pyridine-3-sulfonic acid, a simpler analogue, exhibits a melting point of 210–214°C and solubility in both polar and organic solvents. The sulfonic acid group enhances water solubility, while the pyridine nitrogen participates in hydrogen bonding and coordination chemistry.

Comparative studies of pyridine sulfonic acids reveal that substituent positioning critically influences reactivity. For instance, 2-pyridinesulfonic acid is synthesized via nitric acid oxidation of 2-mercaptopyridine, whereas 3- and 4-isomers require direct sulfonation or alternative routes. The hybrid structure of 6-{[(4-amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid further incorporates an aminomethylphenol group, which may modulate electronic effects and biological activity.

Property Pyridine-3-sulfonic Acid 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic Acid
Molecular Formula C~5~H~5~NO~3~S C~12~H~12~N~4~O~4~S
Molecular Weight (g/mol) 159.16 332.32
Solubility Water, organic solvents Likely hydrophilic due to sulfonic acid
Functional Groups Pyridine, sulfonic acid Pyridine, sulfonic acid, aminophenol

Role of Amino-Hydroxyphenyl Substituents in Molecular Functionality

The 4-amino-3-hydroxyphenyl group introduces dual functionality: the hydroxyl group acts as a hydrogen bond donor, while the amino group provides nucleophilic reactivity. In oxidative dyeing applications, similar substituents facilitate covalent bonding with keratin fibers via quinone-imine intermediates. For example, patent literature describes derivatives of 2-amino-5-aminomethylphenol coupled to pyridine-sulfonic acid as precursors for hair dyes, where the amino-hydroxyphenyl moiety enhances color fastness and electron transfer.

Quantum mechanical calculations on analogous compounds suggest that intramolecular hydrogen bonding between the pyridine nitrogen and sulfonic acid oxygen stabilizes the molecular conformation. This interaction may also influence the compound’s acidity and solubility profile. Furthermore, the aminomethyl bridge (-CH~2~NH-) in 6-{[(4-amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid likely enhances conformational flexibility, enabling adaptation to biological or synthetic substrates.

Properties

CAS No.

920512-06-7

Molecular Formula

C12H13N3O4S

Molecular Weight

295.32 g/mol

IUPAC Name

6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-sulfonic acid

InChI

InChI=1S/C12H13N3O4S/c13-10-3-1-8(5-11(10)16)6-14-12-4-2-9(7-15-12)20(17,18)19/h1-5,7,16H,6,13H2,(H,14,15)(H,17,18,19)

InChI Key

QIQRZGCZVJQQJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=NC=C(C=C2)S(=O)(=O)O)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid typically follows these steps:

  • Starting Materials : The synthesis begins with 4-amino-3-hydroxybenzylamine and pyridine-3-sulfonic acid as key starting materials.

  • Amination Reaction : The first step involves the reaction of 4-amino-3-hydroxybenzylamine with pyridine-3-sulfonic acid under acidic conditions to form an intermediate product.

  • Hydroxyl Group Protection : In some methods, the hydroxyl group on the benzene ring may be protected using common protecting groups (e.g., benzyl or trimethylsilyl) to prevent side reactions during subsequent steps.

  • Final Deprotection and Purification : After the desired product is formed, any protecting groups are removed, and the final product is purified through crystallization or chromatography.

Specific Reaction Conditions

The following table summarizes specific reaction conditions reported in various studies for synthesizing 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid:

Step Reaction Type Conditions Yield (%) References
1 Amination Acetic acid, reflux 70
2 Hydroxyl Protection TMSCl in DMF, room temperature 85
3 Deprotection TFA (trifluoroacetic acid), reflux 90
4 Crystallization Ethanol/water mixture 75

Analysis of Preparation Methods

Yield and Purity

The yields reported for the synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid vary depending on the specific reaction conditions and purification methods used:

  • The initial amination step generally yields around 70% to 85% when performed under optimized conditions.

  • Subsequent steps, such as deprotection and crystallization, can further enhance the overall yield to approximately 75% to 90%.

Challenges in Synthesis

Several challenges are commonly encountered during the synthesis of this compound:

  • Side Reactions : The presence of multiple functional groups can lead to undesired side reactions, particularly during amination and protection steps.

  • Purification Difficulties : Achieving high purity levels can be challenging due to residual reactants or by-products remaining after synthesis.

Chemical Reactions Analysis

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid serves as a vital building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic pathways. The compound's unique functional groups enhance its reactivity, making it suitable for various chemical transformations.

Biology

The compound plays a crucial role in biological research, particularly in biochemical assays. It is employed to investigate enzyme activities and protein interactions. For instance, it may be used to study enzyme inhibitors or activators, providing insights into metabolic pathways and cellular processes.

Medicine

In medicinal chemistry, 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid has potential therapeutic applications. It can be designed as a drug candidate targeting specific enzymes or receptors involved in disease mechanisms. Its structural features allow for modifications that can enhance biological activity and selectivity for therapeutic targets.

Industrial Applications

The compound is also utilized in industrial applications, particularly in the development of dyes and pigments. Its chemical properties allow it to impart specific colors and stability to products, making it valuable in various manufacturing processes.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For example, studies have shown that modifications to the pyridine ring enhance binding affinity to target enzymes.
  • Biochemical Assays : In assays designed to evaluate protein interactions, this compound has been shown to effectively bind to target proteins, facilitating the understanding of protein dynamics in cellular environments.

Mechanism of Action

The mechanism of action of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

2.1.1. Pyridine-3-sulfonic Acid
  • Structure : Simplest analogue, containing only a sulfonic acid group at position 3.
  • Biological Activity : Acts as a competitive antagonist of nicotinic acid (vitamin B3), inhibiting microbial growth in Staphylococcus aureus and other bacteria dependent on nicotinamide .
  • Key Difference: Lacks the bulky aminohydroxyphenyl substituent, resulting in weaker binding affinity in systems requiring steric interaction .
2.1.2. 6-Amino-3-pyridinesulfonic Acid
  • Structure: Pyridine-3-sulfonic acid with an amino group at position 4.
  • Applications : Intermediate in synthesizing complex sulfonamide drugs.
  • Comparison: The target compound’s aminohydroxyphenyl group may enhance solubility or receptor specificity compared to the simpler amino group .
2.1.3. 6-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-sulfonic Acid (Compound 34)
  • Structure : Imidazo[1,2-a]pyridine fused ring with sulfonic acid at position 3 and a 4-fluorophenyl group.
  • Research Findings : NMR data (δ 8.93 ppm for pyridine protons) indicates electronic effects from the fluorophenyl group, which stabilizes the sulfonic acid moiety .
  • Key Difference : The fused imidazole ring in Compound 34 confers rigidity, whereas the target compound’s flexible benzylamine linker may improve membrane permeability .

Pharmacologically Active Derivatives

2.2.1. Torasemide (Loop Diuretic)
  • Structure: Derived from [(3-methylphenyl)amino]pyridine-3-sulfonic acid.
  • Activity : Inhibits renal Na+/K+/2Cl− cotransporters, used for hypertension and edema.
  • Comparison: The target compound’s hydroxyl and amino groups could modulate renal transporter affinity, but its larger substituent may reduce bioavailability .
2.2.2. Pantoyl Sulfanilamide
  • Structure : Sulfonamide derivative of pantothenic acid.
  • Activity : Inhibits bacterial growth by antagonizing pantothenic acid.
  • Key Insight : Like pyridine-3-sulfonic acid, sulfonic acid derivatives often mimic vitamin structures, suggesting the target compound may interfere with nicotinamide-dependent pathways .

Biochemical and Antiviral Profiles

  • Pyridine-3-sulfonic Acid in Viral Studies: No inhibitory effect on psittacosis virus (6BC strain) at non-toxic concentrations, highlighting bacterial specificity .
  • The target compound’s substituents may amplify these anti-migratory properties in cancer research.

Comparative Data Table

Compound Name Key Functional Groups Biological Activity Applications Research Findings
Target Compound 3-sulfonic acid, 6-[(4-amino-3-hydroxybenzyl)amino] Hypothetical vitamin antagonism Antimicrobial/therapeutic research Structural analogy suggests nicotinamide pathway interference
Pyridine-3-sulfonic acid 3-sulfonic acid Nicotinic acid antagonist Microbiology research Inhibits S. aureus growth via nicotinamide competition
6-Amino-3-pyridinesulfonic acid 3-sulfonic acid, 6-amino Synthetic intermediate Drug synthesis Precursor for sulfonamide derivatives
6-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-sulfonic acid Imidazo[1,2-a]pyridine, 3-sulfonic acid c-Met kinase inhibition (hypothetical) Cancer therapy research Stabilized sulfonic acid moiety enhances kinase binding
Torasemide 3-sulfonic acid, N-sulfonylurea Loop diuretic Hypertension, edema Binds renal transporters with high efficacy

Biological Activity

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid, with the CAS number 920512-06-7, is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C12H13N3O4S
  • Molecular Weight : 295.32 g/mol
  • IUPAC Name : 6-[(4-amino-3-hydroxyphenyl)methylamino]pyridine-3-sulfonic acid
  • InChI Key : QIQRZGCZVJQQJK-UHFFFAOYSA-N

The compound features both aromatic and heterocyclic structures, which contribute to its reactivity and biological activity. The presence of amino and hydroxyl groups enhances its potential for interaction with various biological targets.

Synthesis Methods

The synthesis of 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid typically involves multi-step organic reactions, including:

  • Nitration of 4-aminophenol to introduce a nitro group.
  • Reduction of the nitro group to form 4-amino-3-hydroxyphenyl.
  • Reaction with pyridine-3-sulfonic acid under controlled conditions to yield the final product.

These methods are optimized in industrial settings to enhance yield and purity, often employing catalysts and specific reaction environments .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition/Activation : The compound can modulate enzyme activities, which may lead to therapeutic effects.
  • Signal Transduction Pathways : It influences metabolic processes through interactions within cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid exhibits significant antimicrobial properties. Comparative studies indicate that this compound is effective against various strains of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli30 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans20 µg/mL
Fusarium oxysporum12.5 µg/mL

These results suggest its potential as a therapeutic agent in treating infections caused by these pathogens .

Antioxidant Activity

The compound has also shown promising antioxidant properties, which can be quantified using assays that measure the ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness compared to standard antioxidants.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity against Fusarium oxysporum, revealing an EC50 value of approximately 6 µg/mL, indicating high potency compared to conventional antifungal agents like miconazole .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the aromatic moiety significantly impact biological activity, suggesting avenues for further drug development .

Applications in Research and Industry

6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid serves multiple roles in scientific research:

  • Biochemical Assays : Employed in assays to study enzyme kinetics and protein interactions.
  • Drug Development : Potential use in designing drugs targeting specific enzymes or receptors due to its unique functional groups.
  • Industrial Applications : Utilized in the development of dyes and pigments owing to its chemical stability and reactivity .

Comparison with Similar Compounds

In comparison with similar compounds such as other pyridine-sulfonic acid derivatives or phenolic compounds, 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid exhibits enhanced reactivity due to its unique combination of functional groups.

Compound TypeNotable FeaturesBiological Activity
Pyridine-Sulfonic Acid DerivativesVarying substituents on aromatic ringsModerate antimicrobial activity
Phenolic CompoundsHydroxyl groups presentLimited activity against fungi

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) under mild acidic or neutral conditions. For example, sulfamic acid catalysis (0.1 mmol) in ethanol at room temperature facilitates coupling of aromatic aldehydes, amines, and acetylacetate derivatives, monitored by TLC over 8–12 hours . Purification via column chromatography or recrystallization is critical to isolate the sulfonic acid derivative. Key factors affecting yield include pH control (to prevent sulfonic acid group degradation) and stoichiometric ratios of amine/aldehyde components .

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral features indicate successful synthesis?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals in the pyridine ring (δ 7.5–8.5 ppm) and phenolic -OH resonance (δ 9–10 ppm). The methylene (-CH₂-) bridge between the amino and phenyl groups appears as a singlet at δ 3.5–4.0 ppm .
  • FT-IR : Confirm sulfonic acid S=O stretching vibrations (1200–1250 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks at m/z 190.18 (base peak) and fragmentation patterns consistent with sulfonic acid cleavage .

Q. What are the primary solubility characteristics and solvent compatibility considerations for this sulfonic acid derivative?

  • Methodological Answer : The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) due to its sulfonic acid group, moderate solubility in water (pH-dependent), and poor solubility in non-polar solvents. Solvent selection for reactions should avoid strong bases (to prevent deprotonation) and high temperatures (>80°C), which may degrade the hydroxylamino substituent .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies optimize the multi-step synthesis of this compound while minimizing side reactions?

  • Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., catalyst loading, temperature, solvent polarity). For instance, a 2³ factorial design can identify interactions between pH (5–7), reaction time (8–16 hours), and molar ratios (1:1–1:2 amine/aldehyde). Response surface methodology (RSM) then optimizes yield while suppressing side products like Schiff bases or over-sulfonated derivatives . Computational tools (e.g., ICReDD’s reaction path search methods) can further narrow experimental conditions using quantum chemical calculations .

Q. What computational chemistry approaches are suitable for modeling the electronic properties and reaction pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), revealing nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for crystallization .
  • Reaction Pathway Analysis : Use QM/MM hybrid methods to model intermediates in sulfonation or amine coupling steps, validated against experimental NMR kinetics .

Q. How should researchers resolve contradictions between theoretical predictions and experimental observations in the compound's supramolecular assembly behavior?

  • Methodological Answer : Discrepancies often arise from unaccounted intermolecular forces (e.g., π-π stacking or hydrogen bonding). Combine:

  • X-ray Crystallography : Resolve crystal packing motifs and compare with DFT-predicted dimerization energies .
  • Solid-State NMR : Detect dynamic interactions (e.g., proton exchange between sulfonic acid and amino groups) not captured in static models .
  • Statistical Analysis : Apply multivariate regression to correlate experimental variables (e.g., solvent polarity, counterion effects) with observed assembly patterns .

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